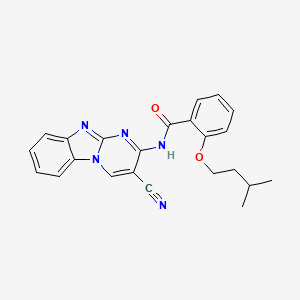
N-Vanillylidene aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Vanillylidene aniline is an organic compound with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.2585 g/mol . It is a Schiff base derived from the condensation of vanillin and aniline. The compound is characterized by its aromatic structure, which includes a methoxy group and an imine group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Vanillylidene aniline is typically synthesized through a condensation reaction between vanillin and aniline. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Vanillin+Aniline→N-Vanillylidene aniline+Water
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and solvent systems.
Analyse Chemischer Reaktionen
Types of Reactions
N-Vanillylidene aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-Vanillylidene aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Vanillylidene aniline involves its ability to interact with various molecular targets through its imine and aromatic groups. These interactions can modulate biological pathways, leading to its observed biological activities. The compound’s ability to form coordination complexes with metal ions also plays a role in its chemical reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar synthetic routes and applications.
N-Salicylideneaniline: Known for its use in coordination chemistry and similar biological activities.
Uniqueness
N-Vanillylidene aniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other Schiff bases and contributes to its specific applications in various fields .
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-methoxy-4-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h2-10,16H,1H3 |
InChI-Schlüssel |
NQTPEBUGIFUYEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(3-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11984769.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984778.png)




![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11984815.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984818.png)

![2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide](/img/structure/B11984832.png)
![2-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11984836.png)

![2-phenyl-N-[2,2,2-trichloro-1-(diethylamino)ethyl]acetamide](/img/structure/B11984849.png)
